molecular formula C19H16ClNO2 B2548010 7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid CAS No. 588711-30-2

7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid

Cat. No.: B2548010
CAS No.: 588711-30-2
M. Wt: 325.79
InChI Key: SLASEFQPBKTKLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C19H16ClNO2 and its molecular weight is 325.79. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activity

Research demonstrates the compound's relevance in synthesizing various quinoline derivatives with notable antibacterial properties. For instance, the synthesis of 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives showcases the compound's utility in creating molecules with significant antimicrobial activity against a broad spectrum of microorganisms, highlighting its potential in developing new antibacterial agents (Bhatt & Agrawal, 2010).

Photolysis in Aqueous Systems

Another area of application is the study of photodegradation of quinolinecarboxylic herbicides, where derivatives of 7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid serve as a model for understanding the behavior of such compounds in aquatic environments. This research aids in comprehending the environmental fate of quinoline-based herbicides and their degradation under various conditions, offering insights into safer and more effective herbicide design (Pinna & Pusino, 2012).

Antioxidant Properties

The compound has also been linked to the synthesis of quinoline derivatives with antioxidant activities. A study on 7-chloroquinoline-1,2,3-triazoyl carboxylates reveals the synthesis of these compounds and their potential as antioxidants, providing a foundation for further exploration into their use in mitigating oxidative stress-related conditions (Saraiva et al., 2015).

Mechanism of Action

Target of Action

The primary targets of 7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid are currently unknown. The compound is a subject of ongoing research and its specific targets are yet to be identified .

Mode of Action

The mode of action of This compound It is believed to interact with its targets through a process known as nucleophilic aromatic substitution . This involves the replacement of one of the substituents in an aromatic ring by a nucleophile .

Biochemical Pathways

The biochemical pathways affected by This compound It is known that compounds of the quinoline class can interact with various biomolecular targets due to their semi-planar heterocyclic structure .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound Its impact on bioavailability is currently unknown .

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound . Specific details about how these factors influence this compound are currently unknown .

Properties

IUPAC Name

7-chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-3-12-4-6-13(7-5-12)17-10-15(19(22)23)14-8-9-16(20)11(2)18(14)21-17/h4-10H,3H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLASEFQPBKTKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.